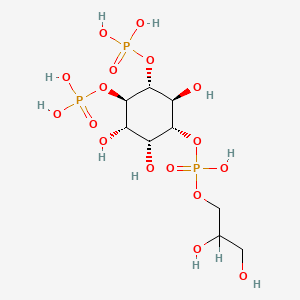

Phosphatidylinositol 4,5-diphosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

A phosphoinositide present in all eukaryotic cells, particularly in the plasma membrane. It is the major substrate for receptor-stimulated phosphoinositidase C, with the consequent formation of inositol 1,4,5-triphosphate and diacylglycerol, and probably also for receptor-stimulated inositol phospholipid 3-kinase. (Kendrew, The Encyclopedia of Molecular Biology, 1994)

Aplicaciones Científicas De Investigación

Role in Signal Transduction

PtdIns(4,5)P2 serves as a substrate for several key enzymes involved in signal transduction pathways:

- Phospholipase C : PtdIns(4,5)P2 is hydrolyzed by phospholipase C to generate inositol trisphosphate and diacylglycerol, which are vital second messengers in various signaling cascades .

- Phosphoinositide 3-kinase : It acts as a substrate for phosphoinositide 3-kinase, leading to the production of phosphatidylinositol 3,4,5-trisphosphate, another important signaling lipid .

Regulation of Membrane Dynamics

PtdIns(4,5)P2 is integral to the regulation of membrane dynamics:

- Endocytosis and Exocytosis : PtdIns(4,5)P2 is essential for the processes of endocytosis and exocytosis. It stabilizes the active states of G protein-coupled receptors and enhances their interaction with downstream signaling proteins .

- Vesicle Trafficking : The lipid is involved in vesicle docking and fusion processes. Studies have shown that depletion of PtdIns(4,5)P2 impairs synaptic vesicle release .

Cytoskeletal Organization

The compound plays a critical role in cytoskeletal dynamics:

- Actin Polymerization : PtdIns(4,5)P2 promotes actin polymerization by recruiting actin-binding proteins to the plasma membrane. This function is vital for cell motility and shape changes during processes like cytokinesis .

- Cell Adhesion : It is involved in maintaining cell adhesion through interactions with integrins and other adhesion molecules .

Physiological Functions

In addition to its biochemical roles, PtdIns(4,5)P2 has significant physiological implications:

- Cardiac Function : Research indicates that PtdIns(4,5)P2 directly regulates ion channels and transporters in cardiac cells, influencing heart contractility and rhythm .

- Neuronal Activity : In neurons, PtdIns(4,5)P2 modulates ion channels critical for action potential generation and neurotransmitter release .

Data Table: Summary of Applications

Case Study 1: Role in Exocytosis

A study demonstrated that manipulating PtdIns(4,5)P2 levels using photoactivatable compounds allowed researchers to observe its direct effects on exocytosis in neuronal cells. The results indicated that rapid changes in PtdIns(4,5)P2 levels significantly affected neurotransmitter release dynamics .

Case Study 2: Cardiac Dysfunction

In a model of cardiomyopathy, researchers found that levels of PtdIns(4,5)P2 were drastically reduced in cardiac membranes. This reduction correlated with impaired calcium handling and contractile function, highlighting the lipid's critical role in maintaining cardiac health .

Análisis De Reacciones Químicas

Hydrolysis by Phospholipase C

Phosphatidylinositol 4,5-bisphosphate is a substrate for phospholipase C (PLC), which hydrolyzes it into two important second messengers :

-

Inositol 1,4,5-trisphosphate (IP3): IP3 facilitates an increase in intracellular calcium levels .

-

Diacylglycerol (DAG): DAG serves as an activator of protein kinase C .

This hydrolysis reaction is a key step in signal transduction pathways initiated by various receptors, including G-protein coupled receptors and receptor tyrosine kinases .

Phosphorylation by Phosphoinositide 3-Kinase

Phosphatidylinositol 4,5-bisphosphate can be phosphorylated by class I phosphoinositide-3 kinase (PI3K) to generate phosphatidylinositol (3,4,5)-trisphosphate [PI(3,4,5)P3] . This reaction is crucial for cell proliferation, survival, and migration . PI(3,4,5)P3 acts as a docking phospholipid, recruiting signaling proteins to the plasma membrane and promoting the activation of several signaling cascades .

Dephosphorylation by Phosphatases

Phosphatidylinositol 4,5-bisphosphate can be dephosphorylated by specific phosphatases, such as inositol polyphosphate 5-phosphatases and PtdIns-4,5-P2 4-phosphatases . These enzymes catalyze the removal of phosphate groups from the inositol ring, leading to the production of other phosphoinositides :

-

Inositol polyphosphate 5-phosphatases: Hydrolyze the 5-position phosphate of phosphatidylinositol 4,5-bisphosphate to produce phosphatidylinositol 4-phosphate .

-

PtdIns-4,5-P2 4-phosphatases: Hydrolyze the 4-position phosphate of phosphatidylinositol 4,5-bisphosphate, yielding phosphatidylinositol 5-phosphate .

Interaction with Proteins

Phosphatidylinositol 4,5-bisphosphate directly interacts with various integral and peripheral membrane proteins, influencing their function . It can bind to specific protein domains, such as pleckstrin homology (PH) domains, thereby regulating protein localization and activity . Examples of proteins regulated by phosphatidylinositol 4,5-bisphosphate include those involved in actin dynamics, endocytosis, and ion channel regulation .

Role in Endocytosis and Exocytosis

Phosphatidylinositol 4,5-bisphosphate plays a vital role in endocytosis and exocytosis . It is involved in the regulation of vesicle formation, trafficking, and fusion with the plasma membrane . Depletion or blockage of phosphatidylinositol 4,5-bisphosphate can severely impair vesicle secretion, indicating its importance in these processes .

Regulation of Ion Channels

Phosphatidylinositol 4,5-bisphosphate has been shown to regulate the activity of ion channels, such as inwardly rectifying potassium channels and sodium channels . It directly interacts with these channels, influencing their gating properties and ion conductance .

Propiedades

Número CAS |

94161-15-6 |

|---|---|

Fórmula molecular |

C9H21O17P3 |

Peso molecular |

494.17 g/mol |

Nombre IUPAC |

2,3-dihydroxypropyl [(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl] hydrogen phosphate |

InChI |

InChI=1S/C9H21O17P3/c10-1-3(11)2-23-29(21,22)26-7-4(12)5(13)8(24-27(15,16)17)9(6(7)14)25-28(18,19)20/h3-14H,1-2H2,(H,21,22)(H2,15,16,17)(H2,18,19,20)/t3?,4-,5+,6+,7-,8-,9-/m1/s1 |

Clave InChI |

VQSJAWPFQCXIOB-VODLGYORSA-N |

SMILES |

C(C(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)O)O |

SMILES isomérico |

C(C(COP(=O)(O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)O)O)O)O |

SMILES canónico |

C(C(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)O)O |

Sinónimos |

glycerophosphoinositol 4,5-bisphosphate glycerophosphoinositol 4,5-bisphosphate, D-myo-inositol glycerophosphoinositol 4,5-bisphosphate, R-isomer glycerophosphoryl-myo-inositol 4,5-bisphosphate Gro-PIP2 GroPIP2 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.